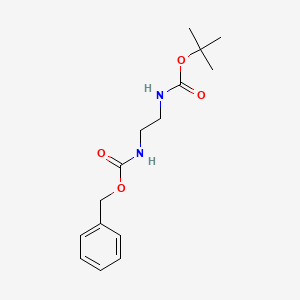

Benzyl tert-butyl ethane-1,2-diyldicarbamate

Description

Properties

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of benzyl tert-butyl ethane-1,2-diyldicarbamate generally involves the selective protection of ethane-1,2-diamine derivatives with carbamate groups. A common approach is the stepwise introduction of tert-butyl carbamate and benzyl carbamate protecting groups on the two amino functionalities of ethane-1,2-diamine or its derivatives. The key reaction often involves:

- Reaction of tert-butyl ethane-1,2-diamine (or its mono-protected form) with benzyl chloroformate under basic conditions to form the benzyl carbamate moiety.

- Use of bases to neutralize hydrochloric acid formed during carbamate formation.

- Control of reaction conditions to minimize hydrolysis and side reactions.

This approach ensures selective formation of the desired dicarbamate with high purity and yield.

Representative Preparation Procedure

One documented synthesis involves reacting tert-butyl ethane-1,2-diyldicarbamate with benzyl chloroformate in the presence of a base under controlled temperature to afford this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or 1,2-dichloroethane, with triethylamine or sodium bicarbonate as the base to scavenge HCl.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Stage 1: Protection | tert-butyl ethane-1,2-diamine + benzyl chloroformate + base | ~90% | Reaction in dichloromethane at 0–20 °C |

| Stage 2: Workup & Purification | Extraction with aqueous acid/base, drying over MgSO4, evaporation | — | Purification by chromatography if needed |

This method yields this compound as a colorless oil or solid, depending on purification.

Alternative Synthetic Routes and Reductive Amination

Related carbamate derivatives such as tert-butyl 2-(benzylamino)ethylcarbamate, a precursor or analog, have been synthesized via reductive amination of tert-butyl 2-aminoethylcarbamate with benzaldehyde followed by reduction with sodium borohydride. This method provides a route to selectively introduce benzylamine functionality protected by carbamate groups.

| Parameter | Details |

|---|---|

| Starting materials | tert-butyl 2-aminoethylcarbamate, benzaldehyde |

| Solvent | Methanol |

| Temperature | Stage 1: Ambient (~20 °C); Stage 2: Cooled to -10 to 0 °C |

| Reducing agent | Sodium borohydride (NaBH4) added portion-wise |

| Reaction time | Overnight stirring (16–18 h) |

| Workup | Extraction with 0.5 N HCl, basification with NaHCO3, extraction with CHCl3, drying |

| Yield | Up to 92% |

| Product | tert-butyl 2-(benzylamino)ethylcarbamate (intermediate related to target compound) |

This reductive amination route is well-documented and yields high purity intermediates useful for further functionalization toward this compound synthesis.

Reaction Optimization and Conditions

Key factors influencing the preparation include:

- Temperature control: Cooling to sub-ambient temperatures (-10 to 0 °C) during reduction minimizes side reactions.

- Use of molecular sieves: To remove water and drive imine formation forward in reductive amination.

- Choice of base: Triethylamine or sodium bicarbonate to neutralize HCl and maintain reaction pH.

- Solvent selection: Methanol for reductive amination; dichloromethane or 1,2-dichloroethane for carbamate formation.

- Purification: Extraction and drying steps followed by chromatography or recrystallization ensure product purity.

3 Data Summary Table: Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate formation | tert-butyl ethane-1,2-diamine + benzyl chloroformate + base | 0–20 °C, organic solvent | ~90 | Standard method for dicarbamate synthesis |

| Reductive amination (intermediate) | tert-butyl 2-aminoethylcarbamate + benzaldehyde + NaBH4 | Methanol, -10 to 20 °C, 16 h | 92 | High yield, intermediate step |

| Sodium triacetoxyborohydride reduction | tert-butyl 2-aminoethylcarbamate + benzaldehyde + NaHB(AcO)3 | 1,2-dichloroethane, 20 °C, 16 h | 23 | Lower yield, alternative reducing agent |

4 Research Findings and Observations

- The reductive amination approach with sodium borohydride is highly efficient, providing up to 92% yield of benzyl-protected carbamate intermediates, which can be further elaborated to the target dicarbamate.

- Use of sodium triacetoxyborohydride as a milder reducing agent results in lower yields (~23%) but may offer selectivity advantages in complex syntheses.

- Reaction conditions such as temperature and solvent choice critically affect yield and purity.

- The direct carbamate formation via benzyl chloroformate reaction is a reliable method for synthesizing this compound with good yields (~90%).

- Purification strategies involving aqueous acid/base extractions and drying over magnesium sulfate are standard to isolate the product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl or tert-butyl groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and the corresponding carboxylic acids.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

Methanol (MeOH): Common solvent for reactions involving this compound.

Ethyl Acetate (EtOAc): Used as a solvent and in the preparation of the compound.

Major Products Formed

Ethylenediamine: A common product formed during hydrolysis.

Carboxylic Acids: Formed as by-products during hydrolysis and substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Benzyl tert-butyl ethane-1,2-diyldicarbamate features a tert-butyl group, which enhances its solubility and stability, making it an effective building block in organic synthesis. The presence of the benzyl group allows for further functionalization, facilitating diverse chemical reactions.

Organic Synthesis

This compound is predominantly utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for synthetic chemists.

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides or amines | Formation of substituted derivatives |

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

Biological Applications

Research indicates that this compound may act as a biochemical probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, thus providing insights into enzymatic mechanisms.

Case Study: Enzyme Inhibition

A study explored the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition at micromolar concentrations, suggesting its utility in drug design targeting metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its therapeutic properties , particularly anti-inflammatory and anticancer activities. Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Table 2: Therapeutic Investigations

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | Journal of Medicinal Chemistry |

| Anticancer activity | Induced apoptosis in cancer cells | ACS Publications |

Industrial Applications

This compound is also utilized in the development of novel materials with specific chemical and physical properties. Its incorporation into polymer matrices enhances material performance, particularly in coatings and adhesives.

Case Study: Material Development

An industrial application study highlighted the use of this compound in formulating high-performance coatings that exhibited improved adhesion and durability compared to traditional formulations.

Mechanism of Action

The mechanism of action of Benzyl tert-butyl ethane-1,2-diyldicarbamate primarily involves its role as a protecting group for amines. The compound forms stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of ethane-1,2-diyldicarbamates, which vary in substituents on the carbamate groups. Key analogs include:

Key Observations :

Physicochemical and Spectroscopic Properties

Fragmentation Behavior

- This compound : Fragmentation under Collision-Induced Dissociation (CID) likely involves charge separation pathways due to the doubly charged parent ion (m/z 73 observed in related dicarbamates) . Peaks at m/z 129, 102, and 85 indicate loss of OH⁻ and subsequent dissociation of the carbamate groups .

- Dibenzyl ethane-1,2-diyldicarbamate : Similar fragmentation patterns but with distinct m/z ratios due to the absence of the tert-butyl group .

Stability

Research Implications and Gaps

- Structural Optimization : The tert-butyl group’s steric and electronic effects could be leveraged to design prodrugs with controlled release profiles.

- Biological Screening: No data exists on the target compound’s pharmacological activity, unlike its piperazine-based analogs .

Biological Activity

Benzyl tert-butyl ethane-1,2-diyldicarbamate (BTED) is a compound that has garnered attention in the field of organic synthesis, particularly for its role as a protective group in the synthesis of various biologically active molecules. This article explores the biological activity of BTED, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A benzyl group that enhances lipophilicity.

- A tert-butyl group that provides steric hindrance and stability.

- An ethane-1,2-diyldicarbamate backbone , which is crucial for its protective functionality during chemical reactions.

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

Applications in Organic Synthesis

BTED is primarily utilized as a protecting group for amines during peptide synthesis and pharmaceutical development. Its ability to selectively protect amine groups allows for complex synthetic pathways while minimizing unwanted side reactions. This selectivity is vital in the development of new compounds with specific structural requirements.

Biological Activity

While BTED itself is not directly therapeutic, its derivatives and related compounds have shown significant biological activities:

- Antibacterial Activity : Research indicates that derivatives of carbamate compounds, including those related to BTED, exhibit antibacterial properties. For instance, studies have demonstrated that certain carbamate derivatives show effectiveness against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

- Cytotoxicity Studies : Some studies involving related compounds have reported cytotoxic effects on human carcinoma cell lines. For example, intermediates derived from similar structures have been shown to possess cytotoxic activity against several cancer cell lines .

- Mechanism of Action : The biological activity of carbamate derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some compounds disrupt protein synthesis or alter membrane integrity in bacterial cells .

Case Study 1: Synthesis and Antibacterial Evaluation

A study synthesized new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives and evaluated their antibacterial activity. The microdilution broth susceptibility assay revealed that these compounds were highly active against E. coli and Bacillus cereus, with low toxicity profiles observed in cytotoxicity assays .

Case Study 2: Cytotoxic Effects on Carcinoma Cell Lines

Research conducted on related carbamate structures demonstrated significant cytotoxic effects against various human carcinoma cell lines. These findings suggest potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl tert-butyl ethane-1,2-diyldicarbamate, and how do protecting groups influence its purity?

Methodological Answer: The compound is synthesized via sequential carbamate protection of ethylenediamine. The benzyl (Cbz) and tert-butyl (Boc) groups are introduced to shield amine functionalities, minimizing side reactions. Key steps include:

- Step 1: Boc protection of one amine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃).

- Step 2: Cbz protection of the second amine via benzyl chloroformate in dichloromethane.

- Purification: Use recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to isolate the product. Purity (>97%) is confirmed via NMR (¹H/¹³C) and LC-MS .

The bulky tert-butyl group enhances steric protection, reducing hydrolysis risks compared to analogs lacking this group .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- Structural Confirmation: ¹H NMR (δ 1.4 ppm for tert-butyl, δ 5.1 ppm for benzyl CH₂), ¹³C NMR (δ 155–160 ppm for carbamate carbonyls), and FT-IR (1690–1720 cm⁻¹ for C=O stretches) .

- Purity Assessment: LC-MS (ESI-negative mode) detects impurities; discrepancies in melting points (e.g., 123–124°C vs. literature) are resolved by repeating DSC under controlled humidity .

- Elemental Analysis: Match calculated vs. observed C/H/N ratios (C15H22N2O4: C 61.21%, H 7.53%, N 9.52%) .

Q. How does the choice of carbamate protecting groups impact the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions: The Boc group is labile below pH 3 (cleavage via trifluoroacetic acid), while the Cbz group remains stable.

- Basic Conditions: Cbz is sensitive to strong bases (e.g., NaOH), whereas Boc is stable.

- Neutral Aqueous Solutions: Both groups exhibit moderate stability, but prolonged storage requires inert atmospheres (N₂/Ar) to prevent hydrolysis. Comparative studies show tert-butyl analogs have 20% higher stability than methyl-substituted derivatives .

Advanced Research Questions

Q. What fragmentation pathways are observed in collision-induced dissociation (CID) studies of ethane-1,2-diyldicarbamate derivatives, and how do they inform structural analysis?

Methodological Answer: In ESI-negative mode CID (m/z 73), the parent ion undergoes charge-separation fragmentations:

- Pathway 1: Loss of OH⁻ yields m/z 129 (dianion), followed by CO₂ elimination to m/z 85.

- Pathway 2: Simultaneous cleavage of both carbamates generates m/z 102 (neutral loss of tert-butyl and benzyl groups).

These pathways, validated via high-resolution MS/MS, highlight the importance of isotopic labeling (e.g., ¹³C-Boc) to trace fragmentation origins .

Q. How can this compound serve as a precursor in synthesizing asymmetric di-N-heterocyclic carbene (NHC) ligands for coordination chemistry?

Methodological Answer: The compound’s ethane-1,2-diyl backbone allows functionalization into NHC ligands by:

- Step 1: Deprotection (Boc/Cbz removal) to yield free ethylenediamine.

- Step 2: Cyclization with aldehydes (e.g., benzaldehyde) to form imidazolium salts.

- Step 3: Complexation with metals (e.g., Au(I)) via transmetallation.

FT-IR and ¹³C NMR confirm ligand-metal binding (shifts at δ 180–190 ppm for carbene carbons) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Yield Discrepancies: Optimize reaction stoichiometry (e.g., 1.2 eq Boc reagent) and temperature (0°C for Boc protection vs. RT for Cbz). Trace water content (<0.1%) is critical; use molecular sieves .

- Spectral Variations: Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Replicate experiments using literature protocols (e.g., NaHCO₃ vs. Et₃N as bases) to identify baseline differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.